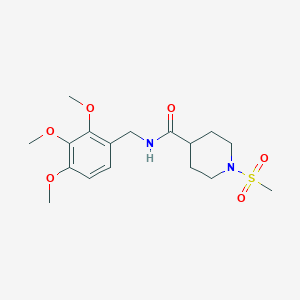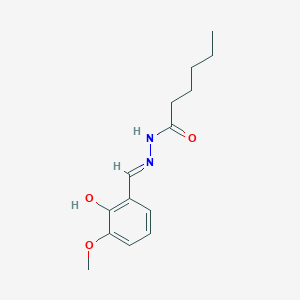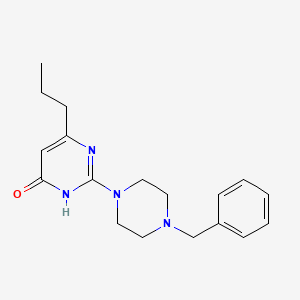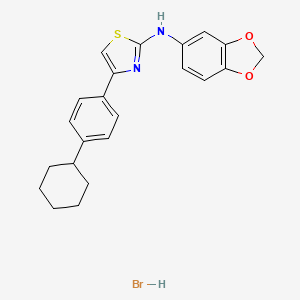![molecular formula C21H29N3O2 B6086697 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6086697.png)
2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research applications. It is commonly referred to as MPEP and is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
MPEP acts as a selective antagonist of 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol, MPEP inhibits the downstream signaling pathways that are involved in the regulation of synaptic plasticity, which is critical for learning and memory. This mechanism of action makes MPEP a promising candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in the regulation of mood and behavior. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These biochemical and physiological effects of MPEP suggest that it may have therapeutic potential in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the advantages of using MPEP in lab experiments is its selectivity for 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol, which allows for the specific modulation of this receptor without affecting other glutamate receptors. This selectivity also reduces the likelihood of off-target effects, which can confound experimental results. However, one limitation of MPEP is its poor solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several potential future directions for the research on MPEP. One area of interest is the development of more potent and selective 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol antagonists that can overcome the limitations of MPEP. Another area of interest is the investigation of the therapeutic potential of MPEP in other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the role of 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol in the regulation of synaptic plasticity and its potential involvement in neurodegenerative diseases such as Alzheimer's disease warrants further investigation.
In conclusion, MPEP is a potent antagonist of 2-{4-(3-methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol that has shown promise in the treatment of various neurological disorders. Its selectivity and specificity make it a valuable tool for lab experiments, and its potential therapeutic applications make it a promising candidate for drug development. Further research on MPEP and its mechanism of action may lead to the development of novel treatments for neurological disorders.
合成方法
MPEP can be synthesized using a multi-step process that involves the reaction of piperazine with 3-methoxybenzyl bromide, followed by the reaction of the resulting compound with 6-methyl-2-pyridinemethanol. The final product is obtained by reducing the resulting intermediate with sodium borohydride. The purity of MPEP can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. It has been shown to improve cognitive function and reduce symptoms of anxiety and depression in animal models. MPEP has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
属性
IUPAC Name |
2-[4-[(3-methoxyphenyl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-17-5-3-7-19(22-17)15-24-11-10-23(16-20(24)9-12-25)14-18-6-4-8-21(13-18)26-2/h3-8,13,20,25H,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWAGRORDODJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCN(CC2CCO)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-(3-Methoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(isobutylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086623.png)



![3-(4-methoxyphenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6086669.png)
![2,2-dimethyl-6-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B6086672.png)
![5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086679.png)
![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6086682.png)
![3-{[(2,4-dimethoxyphenyl)amino]methylene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B6086707.png)

![N-(tert-butyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6086726.png)

![4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6086737.png)